Product packaging for 5-Hexyl-2-pyridinecarboxylic acid(Cat. No.:CAS No. 717-83-9)

5-Hexyl-2-pyridinecarboxylic acid

Cat. No.: B13775866
CAS No.: 717-83-9
M. Wt: 207.27 g/mol
InChI Key: LRVWMFHQTPNPJY-UHFFFAOYSA-N
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Description

5-Hexyl-2-pyridinecarboxylic acid (CAS 717-83-9) is a solid organic compound with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . This molecule features a picolinic acid (2-pyridinecarboxylic acid) scaffold substituted with a hexyl chain at the 5-position, making it a valuable building block in organic synthesis and medicinal chemistry research . The compound has a predicted boiling point of 355.0±30.0 °C at 760 mmHg and a flash point of 168.5±24.6 °C . Its structure, which incorporates both a hydrogen bond acceptor/donor (the carboxylic acid group) and a lipophilic region (the hexyl chain), suggests potential for use in the development of ligands for metal complexes or as a precursor for synthesizing more complex heterocyclic compounds. Researchers can employ this compound as a key intermediate in the exploration of new pharmaceuticals, agrochemicals, or functional materials. The documented synthetic route underscores its role in method development and heterocyclic chemistry . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B13775866 5-Hexyl-2-pyridinecarboxylic acid CAS No. 717-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

717-83-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-hexylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H17NO2/c1-2-3-4-5-6-10-7-8-11(12(14)15)13-9-10/h7-9H,2-6H2,1H3,(H,14,15)

InChI Key

LRVWMFHQTPNPJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Hexyl 2 Pyridinecarboxylic Acid

Strategies for Constructing the Pyridine (B92270) Ring System with Alkyl Substituents

The formation of a substituted pyridine ring is a fundamental step in the synthesis of 5-Hexyl-2-pyridinecarboxylic acid. Key methods for this include cycloaddition and condensation reactions.

Cycloaddition Approaches

Cycloaddition reactions offer a powerful and convergent method for the synthesis of substituted pyridines. nih.gov These reactions involve the combination of multiple components to form the heterocyclic ring in a single or a few steps.

One of the most prominent cycloaddition strategies is the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt. rsc.org This method is highly efficient for creating multi-substituted pyridine derivatives. Another approach is the formal (3+3) cycloaddition, which utilizes enamines and unsaturated aldehydes or ketones to construct the pyridine scaffold. nih.govacs.org This organocatalyzed reaction is practical for producing various tri- or tetrasubstituted pyridines. nih.govacs.org

The Diels-Alder reaction, a [4+2] cycloaddition, is also a viable route. nih.govacsgcipr.org In this method, a diene, such as a vinylallene or a 1-azadiene, reacts with a dienophile, like an alkyne or sulfonyl cyanide, to form a six-membered ring that can then be aromatized to the pyridine. nih.govbaranlab.org Inverse electron-demand Diels-Alder reactions, using electron-poor dienes like 1,2,4-triazines, are particularly successful in synthesizing pyridines. acsgcipr.org

Cycloaddition TypeReactantsCatalyst/ConditionsProduct Type
[2+2+2] CycloadditionAlkynes, NitrilesCobalt catalystMulti-substituted pyridines rsc.org
Formal (3+3) CycloadditionEnamines, Unsaturated Aldehydes/KetonesOrganocatalystTri- or tetrasubstituted pyridines nih.govacs.org
[4+2] Cycloaddition (Diels-Alder)Vinylallenes, Sulfonyl CyanidesHeat or baseHighly substituted pyridines nih.gov
Inverse Electron-Demand Diels-Alder1,2,4-Triazines, EnaminesThermalSubstituted pyridines acsgcipr.org

Condensation Reactions for Pyridine Ring Formation

Condensation reactions are a classic and widely used method for pyridine synthesis. These reactions typically involve the formation of carbon-nitrogen and carbon-carbon bonds through the reaction of carbonyl compounds with an ammonia (B1221849) source. baranlab.org

The Hantzsch pyridine synthesis is a well-known example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. pharmaguideline.com A variation of this allows for the synthesis of unsymmetrical pyridines by reacting a 1,3-dicarbonyl compound with a 3-amino acrylate. pharmaguideline.com The Chichibabin pyridine synthesis is another fundamental method that uses the condensation of aldehydes and ketones in the presence of ammonia, though it can sometimes suffer from low yields. wikipedia.org

Other notable condensation approaches include the Guareschi-Thorpe synthesis, which condenses aldehydes with ketoesters, and the Kröhnke pyridine synthesis, which reacts α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to yield 2,4,6-trisubstituted pyridines. pharmaguideline.com

Condensation ReactionReactantsKey Features
Hantzsch SynthesisAldehyde, β-Ketoester, AmmoniaForms symmetrically or unsymmetrically substituted pyridines. pharmaguideline.com
Chichibabin SynthesisAldehydes, Ketones, AmmoniaA general method, though yields can be low. wikipedia.org
Guareschi-Thorpe SynthesisAldehydes, KetoestersLeads to substituted pyridines. pharmaguideline.com
Kröhnke Synthesisα-Pyridinium methyl ketone salts, α,β-Unsaturated carbonylsProduces 2,4,6-trisubstituted pyridines. pharmaguideline.com

Functionalization of the Pyridine Ring at the 5-Position with a Hexyl Group

Once the pyridine ring is formed, the next critical step is the introduction of the hexyl group at the 5-position. This can be achieved through alkylation or cross-coupling reactions.

Alkylation Reactions

Direct alkylation of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to Friedel-Crafts type reactions. youtube.com However, alternative methods have been developed.

One strategy involves the use of a blocking group to direct the alkylation to a specific position. For instance, a maleate-derived blocking group can be used to achieve selective C-4 alkylation via a Minisci-type reaction. nih.govchemrxiv.org The Minisci reaction itself, which involves the addition of alkyl radicals to the protonated pyridine ring, is a powerful tool for C-H functionalization. nih.gov

Another approach is the regiodivergent alkylation using 1,1-diborylalkanes, where the choice of alkyllithium activator can direct the alkylation to either the C-2 or C-4 position. acs.org While these methods don't directly target the 5-position, they highlight the strategies for controlling regioselectivity in pyridine alkylation. Functionalization at the 5-position often relies on starting with a pre-functionalized pyridine ring where a group at the 5-position can be converted to a hexyl group.

Cross-Coupling Methods (e.g., Suzuki, Negishi, Heck)

Cross-coupling reactions are a highly effective and versatile method for introducing alkyl groups onto a pyridine ring. These reactions typically involve a palladium or nickel catalyst and couple an organometallic reagent with a halide or triflate.

For the synthesis of this compound, a common strategy would involve starting with a pyridine ring halogenated at the 5-position (e.g., 5-bromo-2-pyridinecarboxylic acid derivative). This can then undergo a cross-coupling reaction with a hexyl-containing organometallic reagent.

Suzuki Coupling: This reaction would involve the coupling of a 5-halopyridine derivative with a hexylboronic acid or ester in the presence of a palladium catalyst and a base.

Negishi Coupling: This method uses a hexylzinc reagent to couple with the 5-halopyridine, catalyzed by palladium or nickel.

Heck Reaction: While typically used for vinylation, variations of the Heck reaction can be used for alkylation. An oxidative Heck-type vinylation of pyridine followed by reduction can introduce an alkyl chain. youtube.com

Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with alkyl bromides has also been reported, providing a direct way to alkylate the pyridine ring. lookchem.comacs.org

Cross-Coupling ReactionPyridine SubstrateAlkyl SourceCatalyst
Suzuki5-HalopyridineHexylboronic acid/esterPalladium
Negishi5-HalopyridineHexylzinc reagentPalladium/Nickel
C-H Activation/CouplingPyridine N-oxideHexyl bromidePalladium lookchem.comacs.org

Introduction and Modification of the Carboxylic Acid Group at the 2-Position

The final key structural element is the carboxylic acid group at the 2-position of the pyridine ring. This functional group can be introduced either during the initial ring formation or by subsequent modification of a pre-existing group.

One of the most direct methods is the oxidation of a 2-alkylpyridine, such as 2-methylpyridine (B31789) (α-picoline), to 2-pyridinecarboxylic acid (picolinic acid). nist.gov This oxidation can be achieved using various oxidizing agents.

Alternatively, the carboxylic acid group can be introduced via the hydrolysis of a nitrile group. If the pyridine ring is synthesized with a cyano group at the 2-position, it can be readily converted to a carboxylic acid.

Another strategy involves the lithiation of the pyridine ring at the 2-position followed by carboxylation with carbon dioxide. This is a common method for introducing carboxylic acid groups onto aromatic rings.

Finally, if the synthesis starts with a commercially available pyridine-2-carboxylic acid derivative, the focus shifts to the functionalization at the 5-position as described in the previous section. The carboxylic acid group itself can be protected during these steps and deprotected at the end of the synthesis.

Oxidation of Methyl or Other Alkyl Precursors

A common and direct method for the synthesis of pyridinecarboxylic acids is the oxidation of the corresponding alkylpyridines. google.com For this compound, the logical precursor would be 5-hexyl-2-methylpyridine (B1619125). The methyl group at the 2-position is susceptible to oxidation to a carboxylic acid group using various oxidizing agents.

Potassium Permanganate (B83412) (KMnO₄) Oxidation: Historically, alkaline potassium permanganate has been a widely used reagent for the oxidation of alkylpyridines to their corresponding carboxylic acids. google.com The reaction is typically carried out in an aqueous solution. The general mechanism involves the attack of the permanganate ion on the alkyl group, leading to a series of oxidative steps that ultimately yield the carboxylate. The reaction mixture is then worked up by removing the manganese dioxide byproduct and acidifying the solution to precipitate the carboxylic acid.

A general representation of this reaction is: C₆H₁₃-C₅H₃N-CH₃ + [O] → C₆H₁₃-C₅H₃N-COOH

While effective, this method can sometimes lead to over-oxidation and ring degradation, especially with more complex substrates. google.com The conditions, such as temperature and concentration, must be carefully controlled to maximize the yield of the desired product.

Nitric Acid Oxidation: Another powerful oxidizing agent for this transformation is nitric acid, often used in excess and at elevated temperatures and pressures. google.com This method has been applied to the industrial production of nicotinic acid from 2-methyl-5-ethylpyridine. google.com The process involves the oxidation of the alkyl group to a carboxylic acid. A key advantage of this method can be the high conversion rates, often exceeding 95%, and the potential for the product to precipitate as a hydronitrate, facilitating its isolation. google.com

Catalytic Oxidation: More modern and environmentally benign approaches involve catalytic oxidation using molecular oxygen or other green oxidants. N-alkyl pyridinium (B92312) salts have been shown to be effective metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons to carboxylic acids. nih.govnih.gov For instance, 1-benzyl-4-N,N-dimethylaminopyridinium bromide has demonstrated high catalytic activity for the oxidation of p-xylene (B151628) to p-toluic acid with high conversion and selectivity. nih.gov Similar catalytic systems could be adapted for the oxidation of 5-hexyl-2-methylpyridine. Another approach involves the use of heterogeneous catalysts, such as cobalt-doped SBA-3, with hydrogen peroxide as the oxidant, which has shown high conversion and selectivity for the oxidation of 2-methylpyridine to 2-pyridinecarboxylic acid. researchgate.net

PrecursorOxidizing Agent/CatalystConditionsProductReported Yield/Conversion
5-hexyl-2-methylpyridinePotassium Permanganate (KMnO₄)Alkaline, Aqueous SolutionThis compoundYields vary depending on conditions
5-hexyl-2-methylpyridineNitric Acid (HNO₃)High Temperature and PressureThis compoundHigh conversion (up to 99%) reported for similar substrates google.com
5-hexyl-2-methylpyridineN-alkyl pyridinium salt / O₂Acetonitrile, Elevated TemperatureThis compoundHigh selectivity reported for analogous reactions nih.gov
5-hexyl-2-methylpyridineCo/SBA-3 / H₂O₂Acetic AcidThis compoundHigh conversion (98%) and selectivity (93%) for 2-methylpyridine researchgate.net

Carbonylation Reactions

An alternative strategy for the synthesis of this compound involves the introduction of the carboxyl group via a carbonylation reaction. This method typically starts with a halogenated pyridine derivative, such as 2-bromo-5-hexylpyridine or 2-chloro-5-hexylpyridine.

Palladium-Catalyzed Carbonylation: Palladium-catalyzed carbonylation is a powerful tool for the formation of C-C bonds and the synthesis of carboxylic acid derivatives. In this approach, the halopyridine is reacted with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a suitable nucleophile. If the reaction is carried out in the presence of an alcohol (e.g., methanol (B129727) or ethanol), the corresponding ester, methyl or ethyl 5-hexyl-2-pyridinecarboxylate, is formed. This ester can then be hydrolyzed to the desired carboxylic acid.

The general scheme is as follows: C₆H₁₃-C₅H₃N-X + CO + ROH --(Pd catalyst, ligand, base)--> C₆H₁₃-C₅H₃N-COOR + HX (where X = Br, Cl)

This method offers good functional group tolerance and can often be performed under milder conditions than some oxidation reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Ester Hydrolysis and Carboxylic Acid Formation

The final step in many synthetic routes to this compound, particularly those proceeding via carbonylation, is the hydrolysis of a precursor ester, such as methyl or ethyl 5-hexyl-2-pyridinecarboxylate. This transformation can be achieved through either acid- or base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is a common and often irreversible method for converting esters to carboxylic acids. chemistrysteps.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) protonates the carboxylate, precipitating the carboxylic acid. The irreversibility of this process, due to the formation of the resonance-stabilized carboxylate anion, often leads to high yields. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed under acidic conditions. This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com The ester is heated with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. chemistrysteps.com

Precursor EsterHydrolysis ConditionProductKey Features
Methyl 5-hexyl-2-pyridinecarboxylateNaOH or KOH (aq), Heat; then HCl (aq)This compoundIrreversible, generally high yields. chemistrysteps.com
Ethyl 5-hexyl-2-pyridinecarboxylateH₂SO₄ or HCl (aq), HeatThis compoundReversible, requires excess water to drive to completion. chemistrysteps.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity. A combination of techniques is often employed, tailored to the specific properties of the compound at each stage of the synthesis.

For Synthetic Intermediates (e.g., 5-hexyl-2-methylpyridine, 2-bromo-5-hexylpyridine, methyl 5-hexyl-2-pyridinecarboxylate):

Distillation: For liquid intermediates, fractional distillation under reduced pressure can be an effective method of purification, separating compounds based on their boiling points.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating organic compounds. rsc.org A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is chosen to achieve good separation of the desired intermediate from byproducts and unreacted starting materials. rsc.org

Extraction: Liquid-liquid extraction can be used to remove impurities. For example, washing an organic solution of the intermediate with aqueous acid or base can remove basic or acidic impurities, respectively.

For the Final Product (this compound):

Crystallization and Recrystallization: As this compound is a solid, recrystallization is a primary method for its purification. illinois.edu The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow for the formation of pure crystals, while impurities remain in the mother liquor. youtube.com Suitable solvents might include water, alcohols, or mixtures such as toluene/petroleum ether or aqueous alcohol. lookchem.com

Acid-Base Extraction: The amphoteric nature of pyridinecarboxylic acids can be exploited for purification. The crude product can be dissolved in an aqueous base (like NaOH solution) and washed with an organic solvent (like diethyl ether) to remove neutral impurities. The aqueous layer is then acidified to a pH below the pKa of the carboxylic acid, causing the pure product to precipitate out. lookchem.com

Chromatographic Methods: For more challenging separations or for obtaining very high purity material, various chromatographic techniques can be employed.

Ion-Exchange Chromatography: This technique is particularly useful for separating ionic compounds like amino acids and can be adapted for pyridinecarboxylic acids. nih.gov

pH-Zone-Refining Counter-Current Chromatography: This has been shown to be effective for the separation of pyridine derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final polishing of the product. Mixed-mode reversed-phase cation-exchange columns have been specifically developed for the separation of pyridinecarboxylic acid isomers. helixchrom.com

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of a synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. Each of the primary routes—oxidation and carbonylation—presents a unique set of advantages and disadvantages in terms of efficiency and selectivity.

Oxidation Route:

Selectivity: A key challenge in the oxidation of substituted alkylpyridines is achieving selectivity. If other oxidizable groups are present on the molecule, they may also react. The methyl group at the 2-position of the pyridine ring is generally activated towards oxidation. However, the hexyl chain could also be susceptible to oxidation under harsh conditions, potentially leading to a mixture of products. Catalytic methods often offer higher selectivity. nih.govnih.gov

Advantages: This route is often more direct if the 5-hexyl-2-methylpyridine precursor is readily available. The reactions can be straightforward to perform, although the workup can sometimes be cumbersome.

Disadvantages: The use of stoichiometric amounts of strong oxidizing agents like KMnO₄ or HNO₃ generates significant waste. The reaction conditions can be harsh (high temperatures and pressures), which may not be suitable for all laboratory settings.

Carbonylation Route:

Efficiency: Palladium-catalyzed carbonylation reactions are generally very efficient, often proceeding with high yields under relatively mild conditions. The efficiency is highly dependent on the choice of catalyst, ligand, and reaction parameters.

Selectivity: This method is typically highly selective. The carbonylation occurs specifically at the position of the halogen atom, and the reaction conditions are usually mild enough to avoid side reactions on other parts of the molecule, such as the hexyl group.

Advantages: High selectivity and functional group tolerance are major advantages. The reaction conditions are generally milder than those required for many oxidation reactions. This route is also amenable to a wide range of substrates, provided the corresponding halopyridine is accessible.

Disadvantages: The primary drawback can be the cost and availability of the starting 2-halo-5-hexylpyridine. Palladium catalysts and phosphine ligands can also be expensive, which may be a consideration for large-scale synthesis. The handling of carbon monoxide, a toxic gas, requires specialized equipment and safety precautions.

Comparative Summary:

FeatureOxidation RouteCarbonylation Route
Starting Material 5-hexyl-2-methylpyridine2-halo-5-hexylpyridine
Key Reagents KMnO₄, HNO₃, or catalytic systems with O₂/H₂O₂CO, Pd catalyst, ligand, base
Reaction Conditions Often harsh (high temp/pressure)Generally milder
Efficiency Can be high, but may be limited by side reactionsGenerally high yields
Selectivity Can be a challenge, risk of over-oxidationHigh selectivity for the target C-C bond formation
Key Advantages Potentially more direct, simpler reagentsHigh selectivity, mild conditions, good functional group tolerance
Key Disadvantages Harsh conditions, waste generation, potential lack of selectivityCost of starting materials and catalyst, handling of toxic CO gas

Advanced Spectroscopic and Structural Characterization of 5 Hexyl 2 Pyridinecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. For 5-Hexyl-2-pyridinecarboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

Proton (¹H) NMR Assignments and Chemical Shifts

¹H NMR spectroscopy identifies the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the hexyl chain.

The pyridine ring has three aromatic protons (H-3, H-4, and H-6). Due to the electron-withdrawing nature of the carboxylic acid group at position 2 and the electron-donating hexyl group at position 5, these protons would appear in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm. The hexyl chain protons would appear in the upfield region, generally between 0.8 and 2.8 ppm. The carboxylic acid proton is expected to be a broad singlet, often in the very downfield region (>10 ppm), and its visibility can depend on the solvent used.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-6 8.5 - 8.7 Doublet (d) ~2.0
H-4 7.9 - 8.1 Doublet of doublets (dd) ~8.0, 2.0
H-3 7.6 - 7.8 Doublet (d) ~8.0
H-1' (α-CH₂) 2.7 - 2.9 Triplet (t) ~7.5
H-2' (β-CH₂) 1.6 - 1.8 Quintet ~7.5
H-3', H-4', H-5' (-(CH₂)₃-) 1.2 - 1.5 Multiplet (m) -
H-6' (ω-CH₃) 0.8 - 1.0 Triplet (t) ~7.0

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The pyridine ring carbons are expected in the 120-160 ppm range, while the aliphatic carbons of the hexyl group would be found between 14 and 40 ppm. The carboxylic acid carbon is typically observed around 165-175 ppm.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (C-COOH) ~150
C-3 ~125
C-4 ~138
C-5 ~140
C-6 ~148
COOH ~168
C-1' (α-CH₂) ~35
C-2' (β-CH₂) ~31
C-3' ~29
C-4' ~29
C-5' ~22

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. nist.gov1stsci.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. bldpharm.com For instance, it would show a correlation between H-3 and H-4 on the pyridine ring, and sequentially connect all the protons along the hexyl chain (H-1' through H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sigmaaldrich.com It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-6 to C-6, H-1' to C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. 1stsci.com This is particularly useful for connecting different parts of the molecule. For example, correlations would be expected from the H-1' protons of the hexyl group to the C-4, C-5, and C-6 carbons of the pyridine ring, confirming the attachment point of the alkyl chain. Similarly, correlations from H-3 to the carboxylic acid carbon (C-2) would confirm the position of this functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. For this compound, NOESY could show correlations between the H-6 proton and the H-1' protons of the hexyl chain, providing information about the preferred orientation of the alkyl group relative to the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₇NO₂), the expected exact mass can be calculated.

Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M+H]⁺ C₁₂H₁₈NO₂⁺ 208.1332
[M+Na]⁺ C₁₂H₁₇NNaO₂⁺ 230.1151

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular mass-to-charge ratio (the parent ion) and then fragmenting it to observe the masses of the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the most abundant ion in the primary mass spectrum would likely be the protonated molecule [M+H]⁺ at m/z 208.13. Key fragmentation pathways in an MS/MS experiment would be expected to include:

Loss of water (H₂O): A fragment at m/z 190.12, resulting from the loss of water from the carboxylic acid group.

Loss of formic acid (HCOOH): A fragment corresponding to the loss of the carboxylic acid group, leading to a hexylpyridine ion.

Cleavage of the hexyl chain: A series of fragments resulting from the sequential loss of alkyl radicals from the hexyl group (e.g., loss of C₅H₁₁• to give a fragment at m/z 136, corresponding to the pyridine ring with a methylene (B1212753) group). This benzylic-type cleavage is a common fragmentation pathway.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the conformational isomers of a molecule. By probing the vibrational and rotational energy levels of molecular bonds, these methods provide a unique spectral fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups.

For this compound, the FTIR spectrum is expected to be characterized by several key absorption bands. The presence of the carboxylic acid group would be indicated by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band between 1730-1700 cm⁻¹. The hexyl group would contribute C-H stretching vibrations from its methyl and methylene units, expected around 2950-2850 cm⁻¹, as well as C-H bending vibrations at lower wavenumbers. The pyridine ring would exhibit characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region, along with various in-plane and out-of-plane C-H bending modes.

A hypothetical data table for the expected FTIR peaks of this compound, based on analogous compounds, is presented below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300-2500Broad, Strong
C-H Stretch (Alkyl)2960-2850Strong
C=O Stretch (Carboxylic Acid)1730-1700Strong
C=C, C=N Stretch (Pyridine Ring)1600-1450Medium-Strong
C-H Bend (Alkyl)1470-1370Medium
C-O Stretch (Carboxylic Acid)1320-1210Strong
O-H Bend (Carboxylic Acid)960-875Broad, Medium
C-H Bend (Pyridine Ring)900-650Medium-Weak

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule. While polar functional groups like the carbonyl group give strong FTIR signals, non-polar bonds, such as the C-C backbone of the hexyl chain and the aromatic ring, often produce strong Raman signals.

In a Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring would be particularly prominent. The C-C stretching of the hexyl chain would also be clearly visible. The C=O stretch, while present, is typically weaker in Raman than in FTIR. The combination of FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

A table of anticipated Raman shifts for this compound is provided below, based on general spectroscopic principles.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch (Alkyl & Aromatic)3100-2850Strong
C=O Stretch (Carboxylic Acid)1720-1680Weak
Ring Breathing (Pyridine)~1000Strong
C-C Stretch (Alkyl Chain)1100-800Medium-Strong
Ring Deformation (Pyridine)VariousMedium-Weak

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to construct an electron density map, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.

Should a suitable single crystal of this compound be grown, X-ray crystallography would reveal its solid-state molecular architecture. Key insights would include:

Conformation: The exact conformation of the hexyl chain and the orientation of the carboxylic acid group relative to the pyridine ring.

Intermolecular Interactions: The presence of hydrogen bonding, particularly involving the carboxylic acid groups (which often form dimers) and the pyridine nitrogen. It would also show van der Waals interactions between the hexyl chains, which would influence the crystal packing.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, which affects the material's physical properties.

Without experimental data, it is not possible to provide a table of crystallographic parameters. However, studies on related pyridinecarboxylic acids often reveal intricate hydrogen-bonding networks and layered structures in the solid state.

Chemical Reactivity and Transformation Pathways of 5 Hexyl 2 Pyridinecarboxylic Acid

Reactions Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it available for reactions typical of a tertiary amine. wikipedia.org This localization of electrons is a defining feature of pyridine's chemistry. pharmaguideline.com

Protonation and Acid-Base Equilibria

Table 1: Comparison of pKa Values for Pyridine and Related Compounds

CompoundpKa of Conjugate Acid
Pyridine5.25 wikipedia.org
Pyridine-N-oxide0.8 wikipedia.org
Amine Oxides4–5 nih.gov
Aromatic N-oxides0.5–2 nih.gov

This table provides a general reference for the basicity of pyridine and related structures. The exact pKa of 5-hexyl-2-pyridinecarboxylic acid would require experimental determination.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.orgpharmaguideline.com This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peracetic acid or m-chloroperoxybenzoic acid) or hydrogen peroxide. wikipedia.orgnih.govarkat-usa.org The resulting N-oxide exhibits altered chemical reactivity compared to the parent pyridine. For instance, N-oxidation enhances the reactivity of the pyridine ring towards electrophilic substitution at the 2- and 4-positions. wikipedia.org The N-O bond in pyridine N-oxides is highly polar and can participate in strong hydrogen bonding. nih.gov

The oxidation of various pyridine derivatives to their corresponding N-oxides has been well-documented. For example, nicotinic acid can be oxidized to nicotinic acid N-oxide, which serves as a precursor for certain pharmaceutical compounds. wikipedia.org Similarly, the oxidation of 3,5-lutidine and nicotinic acid with hydrogen peroxide in the presence of a catalyst yields their respective N-oxides in high yields. arkat-usa.org

Coordination Chemistry with Metal Centers

The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating with a variety of metal ions to form metal complexes. pharmaguideline.com Pyridine and its derivatives are known to form stable complexes with Lewis acids, including various metal ions like aluminum, boron, and beryllium. pharmaguideline.com The formation of these coordination compounds is a fundamental aspect of pyridine chemistry. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are particularly effective chelating agents, capable of binding to metal ions through both the pyridine nitrogen and the carboxylate group. This chelation plays a role in the transport of metal ions like zinc. nih.gov The ability of this compound to form metal complexes would be a key feature of its chemical behavior, with potential applications in catalysis and materials science.

Reactions of the Carboxylic Acid Group

The carboxylic acid group at the 2-position of the pyridine ring is the site of another set of important chemical transformations.

Esterification and Amidation Reactions

Like other carboxylic acids, this compound can undergo esterification and amidation reactions.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, to form an ester. msu.edulibretexts.org The reaction is reversible, and the removal of water can drive it to completion. msu.edu

Amidation is the reaction of the carboxylic acid with an amine to form an amide. The direct reaction can be challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org However, the reaction can be achieved by heating the ammonium (B1175870) carboxylate salt to drive off water or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org

The formation of esters and amides from carboxylic acids can also be facilitated by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, by treating it with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgualberta.ca This acid chloride can then readily react with alcohols or amines to yield the corresponding esters or amides. ualberta.ca

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The ease of decarboxylation of pyridinecarboxylic acids depends on the position of the carboxyl group and the presence of other substituents. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to undergo decarboxylation, often under specific conditions. cdnsciencepub.com

The mechanism of decarboxylation can be influenced by the reaction conditions, such as pH. For some substituted picolinic acids, decarboxylation is thought to proceed through a mechanism proposed by Hammick, which involves the formation of a zwitterionic intermediate. cdnsciencepub.com The presence of substituents on the pyridine ring can affect the rate of decarboxylation by influencing the stability of the intermediates. cdnsciencepub.comsci-hub.mk For instance, both electron-withdrawing and electron-releasing substituents at the 3-position of picolinic acid have been observed to accelerate decarboxylation. cdnsciencepub.com In the case of picolinate (B1231196) anions, water appears to play a crucial role in the decarboxylation process, potentially by forming a hydrogen-bonded bridge that facilitates the reaction. cdnsciencepub.com

The decarboxylation of various aromatic carboxylic acids can also be achieved using catalytic methods, for example, with a copper(I) oxide and 1,10-phenanthroline (B135089) catalyst under microwave irradiation. organic-chemistry.org

Salt Formation and Their Chemical Behavior

This compound, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, can form a variety of salts. The formation of these salts significantly alters the compound's physical and chemical properties, including solubility and reactivity.

The carboxylic acid moiety can react with bases to form carboxylate salts. For instance, treatment with a strong base like sodium hydroxide (B78521) would yield sodium 5-hexylpicolinate. These salts are generally more water-soluble than the parent acid.

Conversely, the pyridine nitrogen can be protonated by strong acids to form pyridinium (B92312) salts. This protonation makes the pyridine ring even more electron-deficient, which can influence its reactivity in subsequent reactions.

The chemical behavior of these salts is crucial in synthetic applications. For example, the formation of a carboxylate salt can protect the acidic proton, allowing for selective reactions at other positions of the molecule. Similarly, the formation of a pyridinium salt can activate the ring for certain nucleophilic substitution reactions.

Table 1: Examples of Salt Formation of this compound

ReactantSalt FormedGeneral Chemical Behavior
Sodium Hydroxide (NaOH)Sodium 5-hexylpicolinateIncreased water solubility; carboxylate is a weaker electron-withdrawing group than carboxylic acid.
Hydrochloric Acid (HCl)5-Hexyl-2-carboxypyridinium chlorideIncreased water solubility; pyridine ring is more electron-deficient and activated towards nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature, further influenced by the electron-withdrawing carboxylic acid group and the electron-donating hexyl group, dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. youtube.comyoutube.comyoutube.com The presence of a good leaving group at these positions facilitates the reaction. While this compound itself does not have an inherent leaving group other than hydride (which requires very strong nucleophiles and harsh conditions), derivatives of this compound, such as a halogenated analog (e.g., 5-Hexyl-6-chloro-2-pyridinecarboxylic acid), would be expected to undergo NAS. In such cases, a nucleophile would preferentially attack the carbon bearing the halogen. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Reactions Involving the Hexyl Alkyl Chain

The hexyl group attached to the pyridine ring provides another avenue for chemical modification, allowing for the introduction of new functional groups and the exploration of stereochemical aspects.

Functionalization of the Alkyl Chain (e.g., halogenation, oxidation)

The aliphatic hexyl chain can undergo various transformations typical of alkanes, although the reactivity may be influenced by the adjacent aromatic ring.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, could introduce a bromine atom onto the hexyl chain. The position of halogenation would be dictated by the relative stability of the resulting carbon radicals, with secondary carbons being more favored than primary carbons.

Oxidation: Oxidation of the hexyl chain can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially cleave the chain or lead to the formation of carboxylic acids. For instance, oxidation at the benzylic-like position (the carbon atom attached to the pyridine ring) could potentially yield a ketone if conditions are carefully controlled. More extensive oxidation could lead to the degradation of the alkyl chain. The selective oxidation of a specific carbon atom within the hexyl chain would likely require the use of specialized reagents or catalytic systems. For example, some manganese-based catalysts have been shown to be effective in the oxidation of alkyl groups attached to pyridyl ligands. researchgate.net

Table 2: Potential Functionalization Reactions of the Hexyl Chain

Reaction TypeReagent ExamplePotential Product(s)
Radical HalogenationN-Bromosuccinimide (NBS), AIBNBromohexyl-2-pyridinecarboxylic acid isomers
OxidationPotassium permanganate (B83412) (KMnO4)Various oxidized products, potentially including ketones or carboxylic acids depending on the position and conditions.

Stereochemical Considerations in Alkyl Chain Modifications

If a functionalization reaction on the hexyl chain creates a new chiral center, a racemic mixture of enantiomers will be formed, unless a chiral reagent or catalyst is employed. For example, if halogenation or oxidation occurs at any of the methylene (B1212753) groups (CH2) from the second to the fifth carbon of the hexyl chain, a new stereocenter will be generated.

Subsequent reactions on this newly introduced functional group could also have stereochemical implications. For instance, the reduction of a ketone formed by oxidation of the alkyl chain would lead to a secondary alcohol. If a non-stereoselective reducing agent is used, a racemic mixture of the alcohol will be produced. However, the use of chiral reducing agents could potentially lead to the formation of one enantiomer in excess. The proximity of the pyridinecarboxylic acid moiety might also influence the stereochemical outcome of such reactions through chelation or other non-covalent interactions with the reagents or catalysts.

Design and Synthesis of 5 Hexyl 2 Pyridinecarboxylic Acid Derivatives and Analogues

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a prime site for chemical derivatization. Standard organic reactions can be employed to transform this functional group into a variety of others, thereby altering the compound's acidity, polarity, and bonding capabilities.

Esterification: The carboxylic acid can be converted to its corresponding esters, such as methyl, ethyl, or more complex alkyl esters. For instance, reacting 5-hexyl-2-pyridinecarboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic conditions or using coupling agents can yield the respective ester. A study on a related compound, 3-pyridinecarboxylic acid, details its esterification with a hexyl group to form a hexyl ester. ontosight.ai

Amidation: Synthesis of amides is another common modification. Coupling the acid with primary or secondary amines using reagents like thionyl chloride to form an intermediate acid chloride, followed by reaction with an amine, yields N-substituted amides. nih.gov Research on picolinic acid (2-pyridinecarboxylic acid) has demonstrated its successful coupling with N-alkylanilines to produce a range of amides. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol (2-(hydroxymethyl)-5-hexylpyridine). This transformation significantly changes the functional group's character from acidic to a hydrogen-bond donor/acceptor.

These modifications are summarized in the table below:

Modification Type Reagents/Conditions Resulting Functional Group Potential Property Change
EsterificationAlcohol (ROH), Acid CatalystEster (-COOR)Increased lipophilicity, loss of acidity
AmidationSOCl₂, then Amine (R₂NH)Amide (-CONR₂)Varies by R group, potential for H-bonding
ReductionReducing Agent (e.g., LiAlH₄)Alcohol (-CH₂OH)Loss of acidity, increased polarity

Substituent Effects on the Pyridine (B92270) Ring at Positions other than 5

Introducing additional substituents onto the pyridine ring (at positions 3, 4, or 6) can profoundly influence the electronic properties of the entire molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene (B151609). researchgate.net However, targeted syntheses can achieve specific substitution patterns.

The position and electronic nature (electron-donating or electron-withdrawing) of a new substituent can affect:

Acidity (pKa) of the Carboxylic Acid: An electron-withdrawing group (e.g., -NO₂, -Cl, -F) elsewhere on the ring will increase the acidity of the carboxylic acid, making it a stronger acid. nih.govnih.gov Conversely, an electron-donating group (e.g., -OH, -OCH₃) would decrease its acidity. nih.govbldpharm.com

Basicity of the Pyridine Nitrogen: The basicity of the nitrogen atom is also modulated. Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic, while electron-donating groups increase its basicity. researchgate.net

Research on substituted pyridines has shown that the effects of substituents on proton affinity and basicity are generally additive and can be correlated with Hammett constants. researchgate.netacs.org For example, a study on 3-chloropyridine-2,4-dicarboxylate derivatives involved regioselective palladium-catalyzed reactions to introduce aminoalkyl groups at the C-3 position, demonstrating a method for targeted substitution. nih.gov

Substituent (at C3, C4, or C6) Electronic Effect Impact on COOH Acidity Impact on Pyridine N Basicity
Nitro (-NO₂)Strong Electron-WithdrawingIncreaseDecrease
Chloro (-Cl)Electron-WithdrawingIncreaseDecrease
Hydroxyl (-OH)Electron-DonatingDecreaseIncrease
Methoxy (-OCH₃)Electron-DonatingDecreaseIncrease

Structural Variations of the Hexyl Side Chain (e.g., branched, unsaturated, cyclic)

Altering the structure of the C5-alkyl chain from a simple n-hexyl group can introduce significant steric and conformational changes.

Branched Chains: Introducing branching, for example, by using an isohexyl or neohexyl group, increases the steric bulk near the pyridine ring. This can influence how the molecule interacts with other molecules or surfaces.

Unsaturated Chains: Incorporating double or triple bonds (e.g., a hexenyl or hexynyl chain) introduces rigidity and specific geometries (cis/trans) to the side chain. These unsaturated bonds can also serve as handles for further chemical reactions.

Cyclic Chains: Replacing the hexyl chain with a cyclohexyl group, as seen in the compound 5-(2-cyclohexylethyl)-2-pyridinecarboxylic acid, drastically changes the lipophilicity and conformational flexibility of the side chain. nih.gov A synthetic method has been reported for producing 5-n-alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines, highlighting the feasibility of incorporating cyclic structures. colab.ws

Introduction of Heteroatoms or Functional Groups into the Hexyl Chain

Incorporating heteroatoms (like oxygen, nitrogen, or sulfur) or additional functional groups into the hexyl chain creates analogues with distinct chemical properties.

Ethers and Alcohols: An oxygen atom can be introduced to form an ether linkage or a hydroxyl group. For example, a 6-hydroxyhexyl side chain would increase the molecule's polarity and hydrogen-bonding capability.

Amines: Introducing a nitrogen atom to form an amino group in the side chain would add a basic center to the molecule, in addition to the pyridine nitrogen. The synthesis of various 5-amino-2-pyridinecarboxylic acid derivatives has been described, where the amino group is directly attached to the ring, but similar principles could apply to functionalizing the side chain. nih.gov

Halogenation: Introducing halogens, such as chlorine, onto the alkyl chain can alter its reactivity and electronic properties. The synthesis of 5-(3,4-dichlorobutyl)-2-pyridinecarboxylic acid demonstrates the viability of this approach. ontosight.ai

Sulfur-containing groups: Sulfur can be introduced as a thiol or sulfide. A patent describes the synthesis of 5-chloro-pyridine-2-carboxylates with 3-alkylsulfanyl substituents, indicating that sulfur can be incorporated into the pyridine scaffold system. google.com

Impact of Structural Modifications on Chemical Properties and Reactivity Profiles

Each structural modification discussed above systematically alters the chemical profile of the parent this compound.

Acidity and Basicity: As detailed in section 5.2, substituents on the pyridine ring are a primary tool for tuning the pKa of both the carboxylic acid and the pyridine nitrogen. researchgate.net Modifications to the carboxylic acid itself, such as esterification, remove the acidic proton entirely. ontosight.ai

Lipophilicity and Solubility: The hexyl chain gives the molecule a significant nonpolar character. Converting this to a branched or cyclic alkyl group can fine-tune its lipophilicity. nih.gov Introducing polar functional groups like -OH, -NH₂, or additional -COOH groups into the side chain will increase hydrophilicity and water solubility. nih.govontosight.ai

Reactivity: The introduction of new functional groups provides new sites for chemical reactions. An unsaturated side chain can undergo addition reactions, while a hydroxyl or amino group can be a site for further derivatization. pearson.com Ring substituents also impact the reactivity of the pyridine ring itself towards nucleophilic or electrophilic attack. researchgate.netnih.gov For instance, the presence of a strong electron-withdrawing group can activate the ring for nucleophilic aromatic substitution. researchgate.net

Computational and Theoretical Investigations of 5 Hexyl 2 Pyridinecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule at the electronic level. For 5-hexyl-2-pyridinecarboxylic acid, these methods can predict its three-dimensional structure, electronic charge distribution, and spectroscopic characteristics.

The initial step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are well-suited for this purpose, providing a good balance between accuracy and computational cost for organic molecules. ijastems.org

The geometry of this compound is primarily defined by the relative orientation of the carboxylic acid group with respect to the pyridine (B92270) ring and the conformation of the flexible hexyl chain. The pyridine ring itself is an aromatic, planar structure. The carboxylic acid group at the 2-position can exhibit different rotational isomers (rotamers). Intramolecular hydrogen bonding between the carboxylic proton and the pyridine nitrogen is a key feature, leading to a nearly planar arrangement of the picolinic acid moiety, which exists predominantly in a zwitterionic form in solution. nih.gov

The hexyl group, being a flexible alkyl chain, introduces multiple conformational possibilities. The bonds within the hexyl chain will prefer staggered conformations to minimize steric strain. A full conformational analysis would involve systematically rotating the single bonds of the hexyl chain and the bond connecting it to the pyridine ring to identify the global energy minimum. Studies on similar alkyl-substituted aromatic compounds show that extended-chain conformations are generally lower in energy. The introduction of substituents on the pyridine ring can induce changes in molecular structure and crystal packing. nih.govresearchgate.net Small changes in substituents can lead to significant conformational shifts. nih.govresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Based on typical values from DFT calculations on picolinic acid and related molecules. ijastems.orgmdpi.com

ParameterPredicted Value (Å or °)Description
C-C (pyridine ring)~1.39 - 1.40 ÅAromatic carbon-carbon bond lengths.
C-N (pyridine ring)~1.34 ÅAromatic carbon-nitrogen bond lengths.
C-C (hexyl chain)~1.53 - 1.54 ÅSingle carbon-carbon bond lengths.
C-H (hexyl chain)~1.09 ÅAliphatic carbon-hydrogen bond lengths.
C-COOH Bond Length~1.50 ÅBond connecting the carboxylic group to the ring.
C=O Bond Length~1.21 ÅCarbonyl double bond in the carboxylic group.
C-O-H Bond Angle~109°Angle within the carboxylic acid group.
Pyridine Ring Dihedrals~0°Indicating the planarity of the pyridine ring.

The electronic properties of this compound are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and potentially the lone pair on the carbonyl oxygen. The LUMO is likely to be a π* orbital distributed over the pyridine ring and the carboxylic acid group. The electron-donating hexyl group at the 5-position would be expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted picolinic acid.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Based on DFT/B3LYP calculations for similar aromatic carboxylic acids. ijastems.orgresearchgate.netresearchgate.net

ParameterPredicted Value (eV)Significance
HOMO Energy-6.5 to -7.0 eVRelates to ionization potential; electron-donating ability.
LUMO Energy-1.5 to -2.0 eVRelates to electron affinity; electron-accepting ability.
HOMO-LUMO Gap4.5 to 5.5 eVIndicator of chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the hexyl chain and the carboxylic acid would exhibit positive potential (blue), highlighting sites for potential nucleophilic interaction. The MEP is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding. nih.gov

Theoretical vibrational frequency calculations, typically performed using the same DFT method as the geometry optimization, can predict the infrared (IR) and Raman spectra of the molecule. mdpi.com By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed absorption bands.

Key predicted vibrational modes for this compound would include:

O-H Stretch: A broad band characteristic of the carboxylic acid, typically around 3000-3600 cm⁻¹, often influenced by hydrogen bonding. mdpi.com

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the hexyl group just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption for the carbonyl group, expected in the region of 1700-1750 cm⁻¹.

C=C and C=N Stretches: Vibrations from the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

Hexyl Chain Bends: Characteristic scissoring and rocking motions of the CH₂ groups in the 1450-1470 cm⁻¹ range.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving the correlation with experimental data. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior

For this compound, an MD simulation could:

Explore the full conformational landscape of the hexyl chain in solution, revealing the most populated conformations.

Analyze the solvation shell around the molecule, showing how solvent molecules (e.g., water) interact with the hydrophilic carboxylic acid head and the hydrophobic hexyl tail.

Investigate the potential for self-assembly or micelle formation in aqueous solution, driven by hydrophobic interactions of the hexyl chains.

Simulate the dynamics of the intramolecular hydrogen bond between the carboxylic acid and the pyridine nitrogen.

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. rsc.orgnih.gov For this compound, theoretical studies could investigate various reactions.

For example, in an esterification reaction, computational modeling could map the potential energy surface for the nucleophilic attack of an alcohol on the protonated carbonyl carbon. This would involve locating the transition state structure and calculating the activation energy barrier, providing a quantitative measure of the reaction rate. nih.gov Similarly, reactions involving the pyridine ring, such as electrophilic aromatic substitution, could be modeled. Due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, such substitutions would be predicted to be difficult and would likely occur at the 3 or 5-positions. The presence of the electron-donating hexyl group at the 5-position would activate this position towards electrophilic attack compared to unsubstituted picolinic acid. wikipedia.orgresearchgate.net

Prediction of Reactivity and Selectivity through Theoretical Descriptors

Beyond HOMO-LUMO analysis, various other theoretical descriptors can be calculated to predict the reactivity and selectivity of this compound. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netnih.gov

Key theoretical descriptors include:

Atomic Charges: Calculated using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, these indicate the most electrophilic and nucleophilic sites in the molecule. The carbonyl carbon would be a primary electrophilic site, while the pyridine nitrogen would be a key nucleophilic and basic site. wikipedia.org

Fukui Functions: These functions indicate the change in electron density at a specific point when an electron is added or removed, allowing for the prediction of the most likely sites for nucleophilic and electrophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies to provide a general measure of the molecule's stability and reactivity. ijastems.org A study on pyridine bases showed a good correlation between the electrostatic potential at the nitrogen atom and the hydrogen bond donating ability, which is a key aspect of its reactivity. nih.gov

These descriptors would collectively predict that the primary centers of reactivity are the carboxylic acid group (for esterification, amidation, or deprotonation), the basic pyridine nitrogen (for protonation or alkylation), and the electron-rich positions on the pyridine ring for certain substitution reactions. wikipedia.orgslideshare.net

Applications in Materials Science and Engineering

Utilization in Polymer Chemistry (e.g., as monomers or building blocks)

While direct polymerization of 5-Hexyl-2-pyridinecarboxylic acid as a primary monomer is not extensively documented in dedicated research, its structural components suggest several potential applications in polymer chemistry. The carboxylic acid group can be activated for esterification or amidation reactions, allowing the molecule to be grafted onto existing polymer backbones as a functional side chain. This could impart specific properties, such as hydrophobicity from the hexyl group or metal-coordination sites from the pyridine (B92270) ring, to the bulk polymer.

The pyridine nitrogen and the carboxylic acid group can together act as a bidentate ligand. This functionality allows for the potential formation of coordination polymers where the organic molecule links metal centers. The hexyl group in such a polymer would project from the polymer backbone, influencing the polymer's solubility and its interactions with solvents and other materials.

Furthermore, the molecule could be used as a chain-end functionalizing agent in certain polymerization techniques. By controlling the termination of polymer chains with this molecule, the resulting polymer would have a terminal pyridinecarboxylic acid group, which could then be used for post-polymerization modification or to direct the self-assembly of the polymer chains.

Role in Supramolecular Chemistry and Self-Assembly (e.g., hydrogen bonding motifs)

The amphiphilic nature of this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. The molecule possesses distinct regions that can engage in different types of non-covalent interactions, which are the cornerstone of supramolecular assembly.

The primary hydrogen bonding motif arises from the carboxylic acid group, which can form strong, directional hydrogen bonds with a neighboring carboxylic acid to create a dimeric structure. Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional chains or more complex two- and three-dimensional networks in the solid state.

Applications in Liquid Crystals and Advanced Organic Electronic Materials

The elongated, rigid structure of the pyridine ring combined with the flexible hexyl tail is a classic design for calamitic (rod-like) liquid crystals. The formation of liquid crystalline phases is driven by the micro-segregation of the incompatible polar aromatic headgroups and the non-polar aliphatic tails.

The hydrogen bonding of the carboxylic acid groups can lead to the formation of supramolecular dimers, effectively elongating the molecular unit and enhancing the anisotropy of the molecular shape, which is a key factor for the formation of liquid crystalline mesophases. Similar systems, such as those based on benzene (B151609) sulphonic acid with terminal alkoxy chains, have been shown to exhibit purely smectic A (SmA) mesophases, where the molecules are arranged in layers. nih.gov The thermal stability of these phases is often high due to the strong intermolecular interactions. nih.gov

In the context of this compound, it is plausible that it would exhibit smectic phases. The length of the alkyl chain plays a critical role in determining the type and stability of the mesophase. In many homologous series of liquid crystals, longer alkyl chains tend to favor the formation of smectic phases over nematic phases. nih.gov

The pyridinium (B92312) moiety, which can be formed by protonation or alkylation of the pyridine nitrogen, is a well-known component of ionic liquid crystals (ILCs). researchgate.net By reacting this compound with an alkylating agent, a pyridinium salt could be formed, which would likely exhibit liquid crystalline properties over a broad temperature range. The properties of such ILCs are highly tunable based on the choice of the counter-anion and the length of the N-alkyl chain. researchgate.net

The following table summarizes the influence of different structural features on the liquid crystalline properties of related compounds, providing a basis for predicting the behavior of this compound derivatives.

FeatureInfluence on Liquid Crystal PropertiesExample Compound ClassCitation
Alkyl Chain Length Longer chains tend to stabilize smectic phases over nematic phases.(E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate nih.gov
Hydrogen Bonding Strong dimerization via carboxylic acids or other groups enhances molecular anisotropy and thermal stability of mesophases.4-((4-(n-Alkoxy) phenylimino) methyl] benzoic Acids nih.gov
Ionic Groups (e.g., Pyridinium) Can lead to the formation of Ionic Liquid Crystals (ILCs) with distinct smectic or columnar phases.N-alkylated pyridinium salts researchgate.net
Terminal Electron-Withdrawing Groups Can enhance the thermal stability of the mesophase.(E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid nih.gov

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers

Pyridinecarboxylic acids are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming extended network structures. While dicarboxylic and tricarboxylic acids are more common for creating robust 3D frameworks, monofunctionalized pyridinecarboxylic acids can act as monodentate or bidentate ligands that can cap metal clusters, terminate framework growth, or be incorporated into mixed-linker systems.

The presence of the hexyl group on the pyridine ring of this compound offers a unique opportunity to introduce functionality into the pores of a MOF. If this molecule is used as a linker, the hexyl chains would protrude into the pores or channels of the framework. This can have several effects:

Pore Environment Modification: The hydrophobic hexyl chains would create a non-polar environment within the pores, which could be advantageous for the selective adsorption of non-polar guest molecules.

Hydrophobicity: The framework would become more hydrophobic, which could enhance its stability in the presence of water. Research on MOFs like M-UiO-66 has shown that incorporating a pyridine nitrogen into the linker can increase the hydrophilicity, so the addition of a hexyl chain could counteract this effect or provide a tailored pore environment. rsc.org

Interpenetration Control: The steric bulk of the hexyl groups might influence the degree of interpenetration of the framework, potentially leading to more open structures.

The synthesis of new MOFs often involves exploring different functionalized linkers to achieve desired properties. rsc.org The use of a combination of polytopic nitrogen and oxygen-donor ligands is a common strategy for creating novel MOF architectures. rsc.org

The following table presents examples of pyridinecarboxylic acids used as linkers in the synthesis of MOFs and coordination polymers.

LinkerMOF/Coordination Polymer ExampleMetal IonsResulting Structure TypeCitation
Pyridine-3,5-dicarboxylic acid[Cd₂(PDC)₃]Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺2D and 3D polymers rsc.org
2,5-pyridinedicarboxylic acidM-UiO-66 (M = Zr, Ce, Hf)Zr⁴⁺, Ce⁴⁺, Hf⁴⁺3D framework (UiO-66 type) rsc.org
3,5-pyridinedicarboxylic acid{(Cd(C₇H₃NO₄)·2H₂O)CH₃OH}nCd²⁺, Co²⁺, Zn²⁺, Ni²⁺Coordination polymers researchgate.net
2,2′-bipyridyl-3,3′-dicarboxylic acid (with adipic acid)[Nd₂(bpdc)₂(adi)(H₂O)₆]nNd³⁺3D framework buct.edu.cn

While direct use of this compound in MOF synthesis is not yet widely reported, its potential as a functionalized linker for creating MOFs with tailored pore environments is significant.

Catalytic Applications and Coordination Chemistry of 5 Hexyl 2 Pyridinecarboxylic Acid

Ligand Design for Transition Metal Catalysis

The structure of 5-Hexyl-2-pyridinecarboxylic acid is ideally suited for application as a ligand in transition metal-catalyzed reactions. The pyridine-2-carboxylic acid moiety provides a robust binding site for metal ions, while the hexyl group allows for modification of the catalyst's physical properties.

Chelation Properties and Complex Formation

This compound is expected to act as a bidentate chelating agent, coordinating to metal ions through the pyridine (B92270) ring nitrogen and one of the carboxylate oxygen atoms. wikipedia.org This mode of binding forms a stable five-membered ring with the metal center, a characteristic feature of picolinic acid and its derivatives. rsc.orgnih.gov This chelation is fundamental to the formation of stable and catalytically active transition metal complexes.

Studies on structurally similar N-(6-alkylamido)-2-pyridine carboxylic acids demonstrate their ability to form well-defined complexes with metal ions like copper(II). nih.gov For instance, these related ligands were shown to extract copper(II) by forming a 1:2 metal-ligand complex. nih.gov It is highly probable that this compound would form similar discrete mononuclear complexes, such as [M(L)₂], where 'L' represents the deprotonated ligand and 'M' is a divalent metal ion. The hexyl group, being electronically neutral, would not directly participate in coordination but would enhance the lipophilicity of the complex, increasing its solubility in nonpolar organic solvents.

Table 1: Expected Coordination Behavior of this compound Based on Analogues
Ligand FeatureCoordination ModeExpected Complex Type (with M²⁺)Role of Hexyl GroupSupporting Analogue
Pyridine NitrogenBidentate N,O-Chelation[M(Ligand)₂] or [M(Ligand)₂X₂]Increases solubility in organic media; provides steric bulk.Picolinic Acid, N-alkylamidopicolinic acids wikipedia.orgnih.gov
Carboxylate Oxygen

Influence on Reaction Selectivity and Activity

The introduction of a hexyl group at the 5-position of the pyridine ring is poised to significantly influence the selectivity and activity of its metal complexes in catalysis. While the catalytic activity is primarily dictated by the metal center and the picolinic acid core, the alkyl substituent provides a mechanism for fine-tuning performance.

For example, manganese complexes incorporating the parent pyridine-2-carboxylic acid are known to be active catalysts for the oxidation of alkenes and alcohols. researchgate.net In such systems, the ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. The hexyl group in a this compound-metal complex would occupy a specific region in the coordination sphere, creating a sterically hindered environment. This can influence substrate approach and product departure, potentially leading to enhanced regioselectivity or stereoselectivity compared to the unsubstituted analogue.

Furthermore, the increased solubility of the catalyst in organic solvents can improve reaction kinetics in homogeneous catalysis by ensuring better mixing and higher effective concentrations of the catalytic species. In palladium-catalyzed C–H activation reactions, picolinamide (B142947) derivatives (related amides of picolinic acid) are used as directing groups, where the alkyl chains of the substrate are functionalized. nih.gov This underscores the compatibility of the picolinic acid scaffold with long alkyl chains in a catalytic context.

Table 2: Catalytic Performance of Pyridine-2-Carboxylic Acid (P2CA) in a Multicomponent Synthesis of Pyrazolo[3,4-b]quinolinones
EntryAldehyde SubstrateCatalyst (10 mol%)Time (min)Yield (%)
1BenzaldehydeP2CA598
24-ChlorobenzaldehydeP2CA296
34-MethylbenzaldehydeP2CA594
44-MethoxybenzaldehydeP2CA792
54-NitrobenzaldehydeP2CA1084

Data adapted from a study on pyridine-2-carboxylic acid as an organocatalyst, demonstrating the efficiency of the core structure in promoting organic transformations. rsc.org

Use as an Organocatalyst in Organic Transformations

Beyond its role as a ligand, this compound possesses the necessary functional groups to act as a bifunctional organocatalyst. Organocatalysis, which avoids the use of metals, is a cornerstone of green chemistry. acs.org The compound features a Brønsted acidic site (the carboxylic acid) and a Lewis basic site (the pyridine nitrogen) within the same molecule.

This bifunctionality is critical for its catalytic action. The carboxylic acid can activate electrophiles, such as the carbonyl group of an aldehyde, through hydrogen bonding, making them more susceptible to nucleophilic attack. rsc.org Concurrently, the pyridine nitrogen can act as a base to deprotonate a nucleophile or can participate directly as a nucleophilic catalyst. nih.gov

The parent molecule, pyridine-2-carboxylic acid, has been successfully employed as an efficient, metal-free catalyst for various multicomponent reactions, including the synthesis of pyrazolo[3,4-b]quinolinones, affording excellent yields in short reaction times. rsc.orgrsc.org It also serves as a hydrogen bond donor catalyst for the cycloaddition of CO₂ to epoxides. rsc.org this compound is expected to retain this catalytic prowess. The hexyl group would render the catalyst more soluble in less polar organic solvents, expanding its applicability to a broader range of reaction conditions and substrates that may have poor solubility in traditional polar media. The recyclability of the parent picolinic acid catalyst has been demonstrated, a key feature for sustainable chemistry that would likely extend to its hexyl-substituted derivative. nih.gov

Mechanistic Studies of Catalytic Cycles Involving the Compound

While specific mechanistic studies for this compound are not available, plausible catalytic cycles can be constructed based on established mechanisms for its structural analogues.

In the context of transition metal catalysis , such as a palladium-catalyzed C-H activation, the cycle would likely proceed as follows:

Ligand Coordination: The deprotonated 5-Hexyl-2-pyridinecarboxylate coordinates to the Pd(II) precursor.

Directed C-H Activation: The picolinamide-directed complex undergoes C-H activation of a substrate to form a stable six-membered palladacycle intermediate. nih.gov

Oxidative Addition: The substrate to be coupled (e.g., a disulfide) undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate. nih.gov

Reductive Elimination: The final C-C or C-X bond is formed via reductive elimination, releasing the functionalized product and regenerating the active Pd(II) catalyst. nih.gov

For its role as an organocatalyst in a reaction like the synthesis of pyrazolo[3,4-b]quinolinones, a plausible bifunctional mechanism can be proposed:

Electrophile Activation: The carboxylic acid group of this compound protonates the aldehyde, making its carbonyl carbon more electrophilic.

Nucleophilic Attack: An enamine, formed from a 1,3-dicarbonyl compound, attacks the activated aldehyde in a Knoevenagel condensation.

Michael Addition: The resulting intermediate undergoes a Michael addition with an amino-pyrazole substrate.

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the final heterocyclic product.

Catalyst Regeneration: The catalyst is regenerated in its original protonation state, ready to start a new cycle.

This dual activation by a single molecule, where the acid and base sites work in concert, is a hallmark of efficient organocatalysis, as seen in systems like proline catalysis. youtube.com

Investigation of Biological and Biochemical Interactions Preclinical/in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Insights

The pyridine (B92270) carboxylic acid scaffold is a versatile structure in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonds and π-π stacking, while the carboxylic acid group can coordinate with metal ions, a key feature in enzyme inhibition. nih.gov

While direct studies on 5-Hexyl-2-pyridinecarboxylic acid are limited, the broader class of pyridine-2,4-dicarboxylic acids has been investigated for its inhibitory effects on 2-oxoglutarate (2OG) dependent enzymes, particularly histone demethylases. nih.gov

Histone Demethylases: Certain pyridine-2,4-dicarboxylic acid derivatives have been identified as inhibitors of the Jumonji domain-containing 2 (JMJD2) family of histone Nε-methyl lysyl demethylases. nih.gov Specifically, compounds based on this scaffold have shown in vitro inhibition of JMJD2E. nih.govepigentek.com These enzymes are crucial in epigenetics, as they remove methyl groups from histones, influencing gene expression. medchemexpress.commdpi.com Their dysregulation is associated with various diseases, including cancer, making them a significant therapeutic target. medchemexpress.comnih.gov The inhibitory mechanism often involves the chelation of the Fe(II) ion in the enzyme's active site, competing with the natural cofactor, 2-oxoglutarate. nih.gov

Other Enzymes: Analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory activity against other enzymes such as α-amylase and carboxypeptidase A. nih.gov For instance, 5-butyl-2-pyridine carboxylic acid, a close structural analog to the hexyl derivative, has been identified from Aspergillus fumigatus and characterized for its broad-spectrum antimicrobial properties, which implies interaction with essential microbial enzymes. researchgate.net

Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a compound influences its biological activity. For pyridine carboxylic acid derivatives, substitutions on the pyridine ring are crucial for both potency and selectivity.

Influence of Ring Substitution: Research on pyridine-2,4-dicarboxylates as JMJD2E inhibitors revealed that installing a diverse set of substituents at various positions on the pyridine ring allows for the fine-tuning of activity and selectivity. nih.govnih.gov This suggests that the hexyl group at the C-5 position of this compound would significantly influence its binding affinity and specificity for target enzymes compared to unsubstituted or differently substituted analogs. nih.gov Studies on other pyridine-based compounds have shown that introducing alkyl groups can lead to potent antagonists for various receptors. nih.gov

Receptor Ligand Binding and Modulation Studies (e.g., P2X7 receptor, CB1 receptor)

The pyridine scaffold is present in molecules that interact with various receptors. Although direct binding data for this compound is not prominent, the general class of compounds provides insights into potential interactions.

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain, is a target for various structurally diverse small molecules. nih.govnih.gov Antagonists often bind to an allosteric, inter-subunit cavity that is largely hydrophobic. nih.gov The lipophilic nature of a hexyl chain suggests that this compound could potentially interact with such hydrophobic pockets in receptors like P2X7.

Cannabinoid (CB1) Receptor: The CB1 receptor's binding pocket is also highly hydrophobic to accommodate its endogenous lipid ligands. nih.gov While no specific studies link this compound to CB1, the principle of hydrophobic interaction is central to ligand binding at this receptor.

The mechanism of interaction for related compounds often involves allosteric modulation rather than direct competition with the endogenous ligand at the orthosteric site. For example, several P2X7 antagonists bind to an allosteric site distinct from the ATP-binding pocket, preventing the conformational changes required for channel opening. nih.gov This interaction is primarily driven by hydrophobic contacts within a groove between subunits. nih.gov The presence of the hexyl group on the pyridine ring would be a key determinant in the potential for such hydrophobic interactions.

In Vitro Antimicrobial Activity and Biofilm Modulation Studies

Pyridine compounds are known for their antimicrobial activities. nih.gov Research on a close analog, 5-butyl-2-pyridine carboxylic acid, provides specific insights into the potential antimicrobial and antibiofilm effects of this compound.

Antimicrobial Spectrum: 5-butyl-2-pyridine carboxylic acid has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

Biofilm Inhibition: The formation of biofilms by bacteria like Pseudomonas aeruginosa and Streptococcus mutans is a significant challenge in clinical settings, as biofilms increase antibiotic resistance. mdpi.comfrontiersin.orgnih.gov Compounds that can inhibit biofilm formation or modulate their structure are of great interest. frontiersin.orgnih.gov Studies on 1H-pyrrole-2,5-dicarboxylic acid have shown that it can significantly reduce biofilm biomass and the viability of cells within the biofilm of P. aeruginosa. frontiersin.org Given the structural similarities, pyridinecarboxylic acids may exhibit similar properties. The data below from a study on the analog 5-butyl-2-pyridine carboxylic acid details its effect on bacterial viability. researchgate.net

Table 1: Effect of 5-butyl-2-pyridine carboxylic acid on Bacterial Viability

Bacterial StrainConcentration (µg/mL)Effect on Viability
E. coliVarying concentrationsDemonstrated reduction in viability researchgate.net
General Gram-positive bacteriaNot specifiedExhibited synergistic effects with antibiotics researchgate.net
General Gram-negative bacteriaNot specifiedExhibited synergistic effects with antibiotics researchgate.net

Spectrum of Activity against Microorganisms

While direct studies on this compound are limited, research on the closely related analog, 5-butyl-2-pyridinecarboxylic acid, provides significant insights into its potential antimicrobial properties. This butyl analog has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

A study on 5-butyl-2-pyridinecarboxylic acid, isolated from Aspergillus fumigatus, reported its effectiveness against a panel of pathogenic bacteria. The compound exhibited a strong bactericidal mode of action, causing a rapid decrease in the viability of treated bacterial cells. This effect was observed within a short period of incubation. The specific microorganisms susceptible to the butyl derivative suggest a potential for similar activity from the hexyl compound, although direct testing is necessary for confirmation.

Table 1: Antimicrobial Activity of 5-Butyl-2-pyridinecarboxylic acid (as a proxy for this compound)

Microorganism Type Observed Effect
Bacillus cereusGram-positiveInhibition of growth
Staphylococcus epidermidisGram-positiveInhibition of growth
Escherichia coliGram-negativeInhibition of growth
Salmonella enterica serovar TyphimuriumGram-negativeInhibition of growth

Data based on studies of 5-butyl-2-pyridinecarboxylic acid.

Synergistic Effects with Established Agents

The synergistic potential of 5-alkyl-2-pyridinecarboxylic acids with existing antimicrobial agents has been a subject of investigation. For instance, 5-butyl-2-pyridinecarboxylic acid has been shown to enhance the efficacy of several conventional antibiotics. nih.gov This synergistic action is a promising area of research, as it could potentially lower the required doses of antibiotics and combat the development of resistance.

The reported synergistic interactions of the butyl analog include its combination with streptomycin, ciprofloxacin, and vancomycin. nih.gov This suggests that the compound may interfere with bacterial defense mechanisms or facilitate the uptake of other drugs. While these findings are for the butyl derivative, they lay a foundation for future studies on this compound to explore similar synergistic capabilities.

Exploration of Cellular Processes and Pathways in Model Systems (e.g., in vitro cell lines)

As of the latest available data, there is a notable absence of published research specifically investigating the effects of this compound on cellular processes and pathways in in vitro cell line models.

Effects on Cell Viability and Proliferation

No specific data is available in the scientific literature regarding the direct effects of this compound on the viability and proliferation of mammalian cell lines.

Investigation of Molecular Targets and Signaling Pathways

There is currently no information available from published studies that identifies the specific molecular targets or elucidates the signaling pathways modulated by this compound in cellular models.

In Vivo Studies in Animal Models (Strictly for mechanistic understanding, without therapeutic claims or human clinical outcomes)

Comprehensive in vivo studies are crucial for understanding the behavior of a compound in a whole-organism context.

Pharmacokinetic and Distribution Studies in Animal Systems

A review of the existing scientific literature reveals a lack of in vivo pharmacokinetic and distribution studies for this compound in any animal models. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains to be determined. Such studies are essential for any further preclinical development and for gaining a mechanistic understanding of its potential biological effects.

Q & A

Q. What synthetic routes are commonly employed to synthesize 5-Hexyl-2-pyridinecarboxylic acid, and how can purity be optimized?

Answer: The synthesis of pyridinecarboxylic acid derivatives often involves oxidation or functionalization of precursor molecules. For example, methoxypyridine derivatives can be synthesized via potassium permanganate (KMnO₄)-mediated oxidation of methylpyridine precursors under controlled conditions (90–95°C, aqueous medium) . For this compound, introducing the hexyl group may require alkylation or coupling reactions after initial pyridine ring formation. Purity optimization involves techniques like recrystallization (e.g., using copper salts for isolation) and chromatographic purification. Analytical methods such as NMR and HPLC (as standards for calibration) ensure structural integrity and purity .

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm the hexyl substituent’s position and pyridine ring structure (e.g., proton environments at δ 3.85 for methoxy groups in analogs) .
  • High-Performance Liquid Chromatography (HPLC): For quantifying purity and detecting impurities, using validated methods with standardized mobile phases .
  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
  • Elemental Analysis: To verify empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How should this compound be stored to ensure stability?

Answer: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, light, or reactive solvents. Stability studies for analogs suggest that pyridinecarboxylic acids are prone to hydrolysis under acidic/basic conditions, so neutral pH environments are critical .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Answer: Contradictions may arise from assay variability, such as:

  • Receptor Binding Assays: Differences in buffer composition (e.g., ionic strength, pH) can alter binding affinities. Standardize protocols using controls like known enzyme inhibitors .
  • Cell-Based Studies: Account for cell line specificity and metabolic activity. For example, neuroprotective effects in one cell type may not translate to others due to receptor expression differences .
  • Structural Analogs: Compare results with structurally related compounds (e.g., 5-(4-Fluorophenyl)pyridine-2-carboxylic acid) to identify substituent-specific effects .

Q. What strategies optimize the synthetic yield of this compound for large-scale applications?

Answer:

  • Catalyst Screening: Use Pd-based catalysts for coupling reactions to introduce the hexyl group efficiently.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps .
  • Temperature Control: Maintain 90–95°C during oxidation steps to minimize side products (e.g., over-oxidation to sulfones/sulfoxides) .
  • Flow Chemistry: Continuous reactors improve scalability and heat management, as seen in industrial syntheses of analogs .

Q. What molecular mechanisms underlie the biological activity of this compound in enzyme inhibition?

Answer: Mechanistic insights can be gained through:

  • Kinetic Studies: Determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) using Lineweaver-Burk plots.
  • Structural Analysis: X-ray crystallography or molecular docking reveals interactions with active sites (e.g., hydrogen bonding with carboxylic acid groups) .
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy, clarifying selectivity for targets like kinases or oxidoreductases .

Q. How can this compound be utilized in developing analytical standards?

Answer:

  • HPLC Calibration: Use as a retention time marker for pyridine derivatives. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve peaks .
  • Spectroscopic Standards: UV-Vis absorption maxima (~260–280 nm for pyridine rings) aid in quantification .
  • Cross-Validation: Compare results with GC-MS or IR spectroscopy to ensure method robustness .

Q. What computational approaches predict the reactivity of this compound in drug design?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers or protein targets to assess bioavailability .
  • QSAR Models: Correlate hexyl chain length/substituent position with biological activity using datasets from analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.